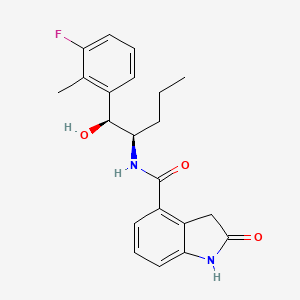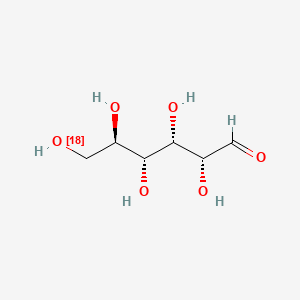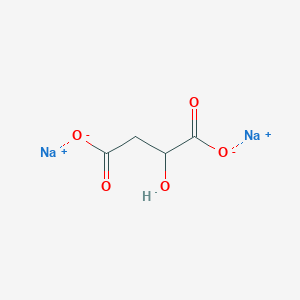
Sodium DL-malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium DL-malate is an organic compound that serves various roles in different industries. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, buffering agent, and nutritional supplement. It is known for its ability to enhance food flavor, improve texture, and regulate acidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium DL-malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction involves dissolving malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium DL-malate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Corresponding metal malates.
Wissenschaftliche Forschungsanwendungen
Sodium DL-malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions.
Biology: It plays a role in metabolic studies, particularly in the Krebs cycle.
Industry: It is used in food and beverage industries as a flavor enhancer and acidity regulator
Wirkmechanismus
Sodium DL-malate exerts its effects primarily through its role in metabolic pathways. It is involved in the Krebs cycle, where it helps in the production of energy by facilitating the conversion of malate to oxaloacetate. This process is crucial for cellular respiration and energy production . Additionally, it has been shown to influence ion transport and pH regulation within cells, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Sodium L-malate
- Sodium D-malate
- Sodium hydrogen malate
Comparison: Sodium DL-malate is unique in that it contains both the D- and L- isomers of malic acid, making it a racemic mixture. This gives it distinct properties compared to its individual isomers. For example, sodium L-malate is often used in food and beverage applications due to its natural occurrence in fruits, while sodium D-malate is less common. Sodium hydrogen malate, on the other hand, is used primarily as a buffering agent .
Eigenschaften
Molekularformel |
C4H4Na2O5 |
|---|---|
Molekulargewicht |
178.05 g/mol |
IUPAC-Name |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


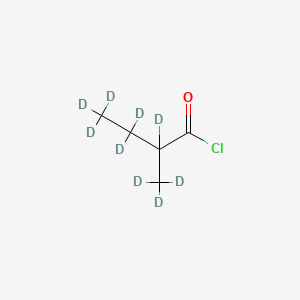

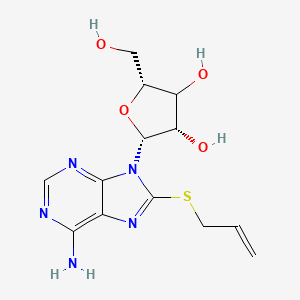
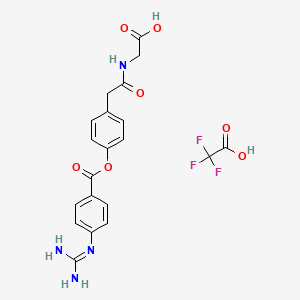
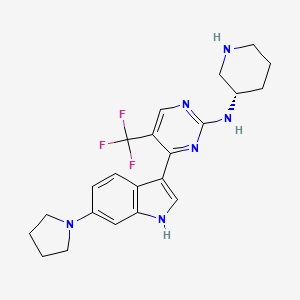

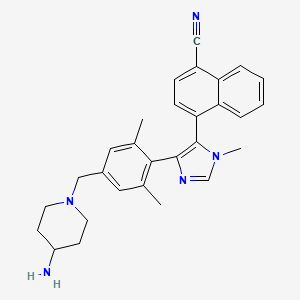

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
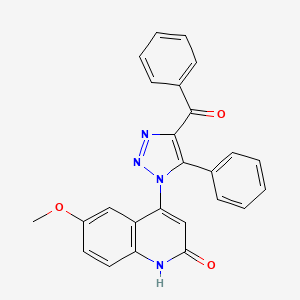
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
